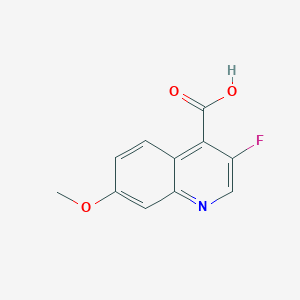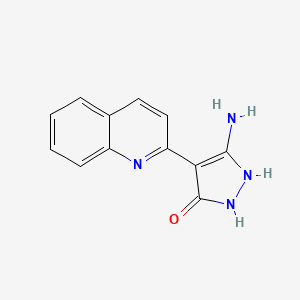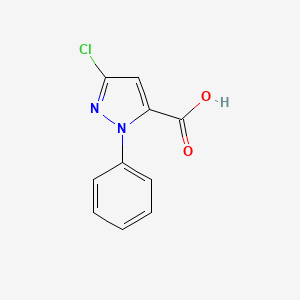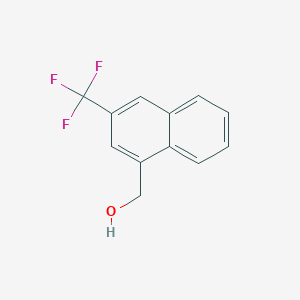
1-(Difluoromethoxy)-2-methoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethoxy)-2-methoxynaphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of both difluoromethoxy and methoxy functional groups attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-2-methoxynaphthalene typically involves the introduction of the difluoromethoxy group into a naphthalene derivative. One common method is the reaction of 2-methoxynaphthalene with difluoromethylating agents under specific conditions. For instance, difluoromethylation can be achieved using difluorocarbene precursors in the presence of a base and a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylation reagents and optimized reaction conditions can streamline the production process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethoxy)-2-methoxynaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced naphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the naphthalene ring .
Scientific Research Applications
1-(Difluoromethoxy)-2-methoxynaphthalene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: The compound can be used in the study of fluorine’s effects on biological systems, including enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism by which 1-(Difluoromethoxy)-2-methoxynaphthalene exerts its effects involves interactions at the molecular level. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 1-(Trifluoromethoxy)-2-methoxynaphthalene
- 1-(Difluoromethoxy)-2-ethoxynaphthalene
- 1-(Difluoromethoxy)-2-hydroxynaphthalene
Comparison: 1-(Difluoromethoxy)-2-methoxynaphthalene is unique due to the presence of both difluoromethoxy and methoxy groups, which confer distinct physicochemical properties. Compared to its analogs, such as 1-(Trifluoromethoxy)-2-methoxynaphthalene, the difluoromethoxy group provides a different balance of electronic and steric effects, potentially leading to variations in reactivity and biological activity .
Properties
Molecular Formula |
C12H10F2O2 |
|---|---|
Molecular Weight |
224.20 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2-methoxynaphthalene |
InChI |
InChI=1S/C12H10F2O2/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)16-12(13)14/h2-7,12H,1H3 |
InChI Key |
CIEGHBNAQPHKQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881871.png)





![[4,4'-Biazepane]-7,7'-dione](/img/structure/B11881907.png)

